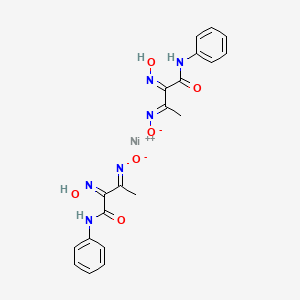
p-Acetotoluidide,2-(propylamino)-(8ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Acetotoluidide,2-(propylamino)-(8ci) is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide moiety substituted with a 4-methylphenyl group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Acetotoluidide,2-(propylamino)-(8ci) typically involves the reaction of 4-methylphenylamine with propylamine and glycine derivatives under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of p-Acetotoluidide,2-(propylamino)-(8ci) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
p-Acetotoluidide,2-(propylamino)-(8ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted amides and other derivatives
Aplicaciones Científicas De Investigación
p-Acetotoluidide,2-(propylamino)-(8ci) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of p-Acetotoluidide,2-(propylamino)-(8ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methylphenyl)-2-(propylamino)propanamide
- N-(4-Methylphenyl)-2-(propylamino)propanamide Hydrochloride
Uniqueness
p-Acetotoluidide,2-(propylamino)-(8ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-(propylamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) |
Clave InChI |
HKUBDTYOQOWVSH-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC(=O)NC1=CC=C(C=C1)C |
Secuencia |
G |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,11-Dichloro-5H-dibenzo[B,E][1,4]diazepine](/img/structure/B1497376.png)



![3-Aminopyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B1497396.png)


![(S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1497408.png)
![(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine](/img/structure/B1497409.png)



![2-(Hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1497421.png)

